molecular formula C23H23ClN4O3S B11608968 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606964-49-2

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11608968
CAS No.: 606964-49-2
M. Wt: 471.0 g/mol
InChI Key: JBHDJZSGYLNUCZ-UHFFFAOYSA-N
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Description

This compound, 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, is a potent and selective inhibitor of General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a key sensor of amino acid starvation that activates the Integrated Stress Response (ISR), leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and a subsequent global reduction in protein synthesis. By inhibiting GCN2, this compound blocks this stress response pathway, which is exploited by certain tumors to survive in a nutrient-deficient microenvironment and to induce T-cell anergy. This mechanism makes it a valuable tool for researching cancer immunotherapy, as it can potentially reverse T-cell exhaustion and enhance anti-tumor immunity. Studies, such as those cited in PubMed (PMID: 33536283), have explored the role of GCN2 inhibition in overcoming immunosuppression within the tumor microenvironment. Its application extends to fundamental research on cellular stress, translational control, and T-cell biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

606964-49-2

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H23ClN4O3S/c1-3-4-5-12-27-20(25)19(32(30,31)17-10-8-16(24)9-11-17)14-18-22(27)26-21-15(2)7-6-13-28(21)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3

InChI Key

JBHDJZSGYLNUCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of imino groups to amines.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl moiety, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. The presence of the sulfonyl and imino groups contributes to its bioactivity.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The tricyclic structure is particularly interesting for drug design due to its rigidity and ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazatricyclo structure with a sulfonyl group and a chlorophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer properties and kinase inhibition.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related pyrano[2,3-c]pyrazoles have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways involved in tumor growth . The compound's structure suggests it may similarly inhibit cancer cell proliferation through mechanisms involving kinase inhibition.

Kinase Inhibition

Kinases are crucial in regulating various cellular processes, including cell growth and metabolism. The compound's potential to inhibit kinases could provide a therapeutic avenue for targeting cancers characterized by aberrant kinase activity. For example, related compounds have demonstrated low micromolar activity against AKT2/PKBβ, an oncogenic pathway often implicated in glioma malignancy .

Case Study 1: In Vitro Activity Against Glioblastoma

In a study investigating related compounds, one derivative exhibited an EC50 value of 20 μM against the GL261 murine glioblastoma cell line . This suggests that the compound under review may possess comparable efficacy in inhibiting glioma cell growth.

CompoundEC50 (μM)Target
5-(4-Chlorophenyl)sulfonyl...TBDTBD
Reference Compound (MK-2206)2 μMAKT

Case Study 2: Antiviral Activity

In other studies focusing on sulfonamide derivatives containing similar functional groups, certain compounds demonstrated antiviral activity against tobacco mosaic virus (TMV) . This highlights the versatility of compounds with sulfonyl groups in exhibiting diverse biological activities.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : By inhibiting specific kinases like AKT2/PKBβ, the compound may disrupt signaling pathways essential for tumor survival and proliferation.
  • Cellular Interaction : The sulfonyl group may facilitate interactions with proteins involved in various cellular processes, potentially leading to altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

The compound differs from its closest analog, 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[...]-pentaen-2-one (CID 3803471), primarily in the substituent at position 7:

Property Target Compound (7-pentyl) Analog (7-pyridin-3-ylmethyl)
Substituent at C7 Pentyl (-C₅H₁₁) Pyridin-3-ylmethyl (-C₆H₆N)
Molecular Formula C₂₃H₂₂ClN₅O₃S C₂₄H₁₈ClN₅O₃S
Molecular Weight 508.0 g/mol (calculated) 492.09 g/mol (observed)
Hydrophobicity (LogP) Higher (due to alkyl chain) Lower (polar pyridine group)
Potential Bioactivity Likely membrane-permeable Possible hydrogen-bonding interactions

Collision Cross-Section (CCS) Predictions

While CCS data for the pentyl-substituted compound is unavailable, its pyridin-3-ylmethyl analog exhibits the following adduct-specific CCS values :

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 492.08916 215.1
[M+Na]⁺ 514.07110 235.4
[M-H]⁻ 490.07460 221.0

The pentyl variant is expected to have larger CCS values due to increased conformational flexibility from the alkyl chain, though this requires experimental validation.

Functional Group Impact

  • Imino Group: May participate in tautomerism or metal coordination, similar to imino-containing antifungals like metconazole .
  • Pentyl vs. Aromatic Substituents : The pentyl chain could improve lipid solubility, favoring blood-brain barrier penetration, whereas pyridinyl groups might enhance solubility in polar solvents .

Q & A

Basic Question: What are the recommended synthetic pathways and purification strategies for this compound?

Methodological Answer:
The synthesis of this polycyclic compound involves multi-step organic reactions, including sulfonylation, cyclization, and imino-group introduction. Key steps require precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during sulfonylation to prevent side reactions (e.g., over-sulfonation).
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as evidenced in analogous tricyclic syntheses .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Microwave-assisted synthesis (as in ) may reduce reaction time by 40% compared to conventional heating .

Basic Question: How should researchers characterize its structural and electronic properties?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray Crystallography : Resolve the tricyclic core and substituent orientations, as demonstrated in analogous azatricyclo structures (e.g., reports mean C–C bond precision of 0.004 Å) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the imino group (δ ~160 ppm in 13C^{13}\text{C}) and sulfonyl moiety (δ ~7.8–8.2 ppm in 1H^{1}\text{H}) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution, particularly at the sulfonyl and imino groups.

Advanced Question: How to resolve contradictions in spectral data during structural validation?

Methodological Answer:
Discrepancies in spectral results (e.g., unexpected 1H^{1}\text{H}-NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. To address this:

  • Variable-Temperature NMR : Conduct experiments between 25°C and −40°C to detect conformational exchange broadening .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish between regioisomers .
  • Cross-Validation with IR/Raman : Compare experimental carbonyl stretches (1650–1700 cm1^{-1}) with DFT-predicted vibrational modes .

Advanced Question: What experimental designs are suitable for studying its environmental fate?

Methodological Answer:
Adopt a split-plot design (as in ) to evaluate abiotic/biotic degradation:

  • Abiotic Factors : Test hydrolysis/photolysis under controlled pH (4–9), UV light (254 nm), and temperature (20–40°C). Use HPLC-MS to quantify degradation products .
  • Biotic Factors : Incubate with soil microbiota (4 replicates per condition) and monitor via 14C^{14}\text{C}-labeling to track mineralization rates .
  • Statistical Analysis : Apply ANOVA to distinguish significant effects of variables (e.g., pH vs. microbial activity) .

Advanced Question: How to assess its bioactivity against enzyme targets with conflicting inhibition data?

Methodological Answer:
For inconsistent IC50_{50} values (e.g., kinase inhibition assays):

  • Enzyme Source Standardization : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to reduce variability .
  • Dose-Response Curves : Perform 8-point assays (0.1–100 µM) in triplicate, including positive controls (e.g., staurosporine for kinases).
  • Molecular Docking : Align docking results (AutoDock Vina) with crystallographic data to validate binding poses .

Advanced Question: What strategies optimize solvent effects on reaction yields and selectivity?

Methodological Answer:
Solvent polarity and proticity significantly impact cyclization efficiency:

  • Dielectric Constant Screening : Test solvents (ε range 2–40) to correlate polarity with yield. DMF (ε = 37) typically maximizes sulfonyl-group activation .
  • Co-Solvent Systems : Add 10% THF to DMF to enhance intermediate solubility without destabilizing the transition state .
  • Kinetic Profiling : Use stopped-flow IR to monitor reaction intermediates and adjust solvent ratios in real time.

Advanced Question: How to address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:
Scale-up requires balancing reaction kinetics and purification:

  • Flow Chemistry : Implement continuous-flow reactors to improve heat dissipation during exothermic steps (e.g., sulfonylation) .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal nucleation.
  • In-Process Analytics : Integrate PAT (Process Analytical Technology) tools like inline Raman spectroscopy to detect impurities ≥0.5% .

Advanced Question: How to design studies evaluating its hydrolytic degradation kinetics?

Methodological Answer:
Adopt a tiered approach:

  • pH-Rate Profiling : Measure degradation half-lives (t1/2_{1/2}) at pH 1–13 (37°C) using UV-Vis or LC-MS .
  • Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} in D2_2O vs. H2_2O to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).
  • Activation Energy Calculation : Perform Arrhenius analysis (10–50°C) to derive EaE_a and predict environmental persistence .

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